molecular formula C10H20O2 B155974 1,1-Diethoxycyclohexane CAS No. 1670-47-9

1,1-Diethoxycyclohexane

Cat. No. B155974
CAS RN: 1670-47-9
M. Wt: 172.26 g/mol
InChI Key: MWUDABUKTZAZCX-UHFFFAOYSA-N
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Description

1,1-Diethoxycyclohexane is a chemical compound that has been studied in various contexts, including its synthesis, molecular structure, chemical reactions, and physical and chemical properties. The compound is related to cyclohexane, a six-membered carbon ring, with two ethoxy groups attached to the same carbon atom.

Synthesis Analysis

The synthesis of 1,1-diethoxycyclohexane and related compounds has been explored through different methods. For instance, 1-methoxycyclohexene, a related compound, was prepared from cyclohexanone by reaction with dimethyl orthoformate, followed by cleavage using BPO4 as a catalyst, which could imply a similar synthetic route for 1,1-diethoxycyclohexane . Additionally, the synthesis of diethyl 2-aryl-4-hydroxy-4-methyl-6-(thio)semicarbazonocyclohexane-1,3-dicarboxylates, which share structural similarities with 1,1-diethoxycyclohexane, was achieved and analyzed using NMR spectroscopy .

Molecular Structure Analysis

The molecular structure of 1,1-diethoxycyclohexane can be inferred from studies on related compounds. For example, the molecular and crystalline structure of diethyl 4-hydroxy-4-methyl-6-thiosemicarbazonocyclohexane-1,3-dicarboxylate was determined by X-ray analysis . This provides insights into the stereochemistry and conformational preferences of cyclohexane derivatives.

Chemical Reactions Analysis

1,1-Diethoxycyclohexane undergoes various chemical reactions. The [2 + 2]-photocycloaddition of 1,1-diethoxyethylene to chiral polyfunctional 2-cyclohexenones leads to the production of constrained alpha-amino acids, demonstrating the reactivity of diethoxy-substituted cyclohexane derivatives under photochemical conditions . The gas-phase thermal elimination of 1,1-diethoxycyclohexane yields 1-ethoxycyclohexene and ethanol, following a first-order rate law and proceeding through a concerted nonsynchronous four-membered cyclic transition state .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,1-diethoxycyclohexane can be deduced from experimental and theoretical studies. The kinetics of its gas-phase thermal elimination were determined, providing information on its stability and reactivity at various temperatures and pressures . The formation of stable "proton-bridged dimers" by decomposition of alpha, beta-diether radical cations, as observed in the case of 1,2-diethoxycyclohexane, suggests that 1,1-diethoxycyclohexane may also form similar structures under certain conditions .

Scientific Research Applications

Gas-Phase Thermal Elimination Study

1,1-Diethoxycyclohexane undergoes gas-phase thermal elimination, yielding 1-ethoxycyclohexene and ethanol. This process is homogeneous, unimolecular, and adheres to a first-order rate law. The kinetics of this reaction were extensively studied, revealing insights into the mechanism and kinetics of such eliminations in the gas phase (Rosas et al., 2012).

Decomposition of α,β-Diether Radical Cations

Research on the mass analyzed ion kinetic energy (MIKE) spectrum of the 1,1-diethoxycyclohexane radical cation highlighted its fragmentation in molecular ions with varying energy contents. This study provided valuable insights into the behavior of radical cations in different energy states (Rempp & Milliet, 1996).

Synthesis of 1-Methoxycyclohexene

1,1-Diethoxycyclohexane plays a role in the synthesis of 1-methoxycyclohexene, a process involving cyclohexanone and dimethyl orthoformate, with an overall yield of 83% (Shi, 2006).

Etherification Protection Study for Erythromycin Oxime

In a study exploring etherification reagents for protecting hydroxyl in erythromycin oxime, 1,1-diethoxycyclohexane was one of the reagents examined. The findings indicated its potential applicability in industrial processes (Yao Guo-wei, 2003).

Diesel Engine Emission Improvement

1,1-Diethoxycyclohexane was evaluated as a potential additive for diesel engines to reduce pollutant emissions. The study involved testing the additive in a light-duty diesel engine and observing its impact on gaseous pollutants and exhaust smoke (Frusteri et al., 2007).

Excess Molar Enthalpies and Activity Coefficients

Research on excess molar enthalpies and activity coefficients in binary systems with 1,1-diethoxycyclohexane provided valuable data for understanding the thermodynamics of acetal systems. This work is important for the introduction of new acetal groups in the chemical industry (Teodorescu et al., 2003).

properties

IUPAC Name

1,1-diethoxycyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-3-11-10(12-4-2)8-6-5-7-9-10/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUDABUKTZAZCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCCCC1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061868
Record name Cyclohexane, 1,1-diethoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow clear liquid; Fruity, liquor, rum, tobacco, woody aroma
Record name Cyclohexanone diethyl ketal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2028/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name Cyclohexanone diethyl ketal
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2028/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.911-0.921 (20°)
Record name Cyclohexanone diethyl ketal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2028/
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Product Name

1,1-Diethoxycyclohexane

CAS RN

1670-47-9
Record name 1,1-Diethoxycyclohexane
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Record name Cyclohexanone diethyl ketal
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Record name Cyclohexane, 1,1-diethoxy-
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Record name Cyclohexane, 1,1-diethoxy-
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Record name 1,1-diethoxycyclohexane
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Record name CYCLOHEXANONE DIETHYL KETAL
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Synthesis routes and methods I

Procedure details

In a round bottom flask 6 g (6.4 ml) Cyclohexanone, a pinch of p-toluene sulfonic acid and 10 ml absolute ethanol was taken. Stirred the mixture at R.T. for 5 min. Then add to it 18.12 g (20.3 ml) triethyl orthoformate and stir for 3 hr at R.T. Then distilled on rotavapour to get a thick mass. Add to it 30 ml water and extract with (25 ml×ethyl acetate, wash the organic layer with water, dried it by adding sodium sulfate and concentrate it on rotavapour to give a colorless liquid product.
Quantity
6.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a 200-ml three-neck flask, 4.45 g (45.2 mmol) of cyclohexanone, 7.05 g (47.5 mmol) of triethyl orthoformate, 0.04 g of p-toluenesulfonic acid (monohydrate), 4.15 g (90 mmol) ethanol and 95 ml of ethyl acetate were heated to 100° C. and kept at this temperature for 1 hour (reflux). Thus, 1,1-diethoxycyclohexane was formed. Then 4.0 g (22.7 mmol) of D-isoascorbic acid was added and the first heterogeneous mixture was refluxed for 5 hours, and a clear solution was formed. Then 2 g of aluminum oxide was added, the suspension was stirred for 1 more hour at room temperature and filtered over Celite®, which was rewashed three times with ethyl acetate. The filtrate was concentrated by evaporation at 35° C./30 mbars to 20.5 g, and a viscous pulp was formed. The product was completely precipitated by addition of 20 ml of hexane, filtered off and dried. The yield was 5.05 g (86.8 percent). The product had a melting point: 177° to 178.5° C. The product had the following properties:
Quantity
4.45 g
Type
reactant
Reaction Step One
Quantity
7.05 g
Type
reactant
Reaction Step One
Quantity
0.04 g
Type
reactant
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
95 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
F Rosas, A Maldonado, J Lezama… - The Journal of …, 2012 - ACS Publications
The gas-phase thermal elimination of 2,2-diethoxypropane was found to give ethanol, acetone, and ethylene, while 1,1-diethoxycyclohexane yielded 1-ethoxycyclohexene and ethanol. …
Number of citations: 2 pubs.acs.org
IA Ignatyev, C Van Doorslaer… - … Energy & Materials, 2010 - Wiley Online Library
The depolymerization of cellulose is carried out in the ionic liquid 1‐butyl‐3‐methylimidazolium chloride in the presence of hydrogen gas. First, the ketal 1,1‐diethoxycyclohexane and …
E Janus - Polish Journal of Chemical Technology, 2013 - sciendo.com
Catalytic systems composed of metal chloride (InCl3, ScCl3, YCl3, YbCl3, LaCl3, BiCl3, ZnCl3 and CuCl3) and 1-butyl-1-methylpyrrolidinium bis (trifluoromethylsulfonyl)-imide,[…
Number of citations: 2 sciendo.com
MR Churchill, DG Churchill, MHV Huynh… - Journal of chemical …, 1999 - Springer
The species 1,1-di(pyrazol-1-yl)cyclohexane, C 12 H 16 N 4 , crystallizes in the monoclinic space group P2 1 /c with a = 8.340(2), b = 14.281(5), c = 10.153(3) Å, β = 106.86(2), and Z = 4…
Number of citations: 2 link.springer.com
BV McCleary - Methods in enzymology, 1988 - Elsevier
Publisher Summary This chapter discusses the possibility of producing a variety of β-D-mannopyranosides by taking advantage of the effect of the particular leaving group at C-1 and …
Number of citations: 18 www.sciencedirect.com
I Ignatyev - 2011 - lirias.kuleuven.be
Cellulose and some other polysaccharides can be used, in principle, as renewable sources of valuable chemicals and energy. However, many classical solvents cannot be used as …
Number of citations: 1 lirias.kuleuven.be
GW Kabalka, JD Baker Jr, GW Neal - The Journal of Organic …, 1977 - ACS Publications
The reaction of 1, 3, 2-benzodioxaborole [catecholborane (CB)] with representative functional groups was studied to determine the utility of CB as a selective reducing agent. The …
Number of citations: 78 pubs.acs.org
MM Rogic, J Vitrone, MD Swerdloff - Journal of the American …, 1977 - ACS Publications
Nitrosation of cyclohexanone with nitrosyl chloride in liquid sulfur dioxide in the presence of methanol, ethanol, or isopropyl alcohol and at least 1 equiv of hydrogen chloride provides …
Number of citations: 21 pubs.acs.org
B Wang, Y Shen, J Sun, F Xu, R Sun - RSC Advances, 2014 - pubs.rsc.org
The condensation of glycerol, a platform chemical from renewable materials, with benzaldehyde to generate cyclic acetals was investigated using acidic ionic liquid as catalyst. …
Number of citations: 51 pubs.rsc.org
E Keinan, D Perez, M Sahai… - The Journal of Organic …, 1990 - ACS Publications
The reaction patterns of diiodosilane (SiH2I2, DIS) with ketals, acetals, ketones, and aldehydes were explored. The reagent may be used for mild cleavage of ketals and acetals either …
Number of citations: 39 pubs.acs.org

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